(4-butoxy-3-methoxyphenyl)methanol
Description
(4-Butoxy-3-methoxyphenyl)methanol is a phenolic alcohol derivative characterized by a hydroxymethyl group (-CH₂OH) attached to an aromatic ring substituted with a butoxy (-OCH₂CH₂CH₂CH₃) group at the para (4-) position and a methoxy (-OCH₃) group at the meta (3-) position.
Properties
IUPAC Name |
(4-butoxy-3-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYJGGLDSBNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-butoxy-3-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with butyl bromide in the presence of a base, followed by reduction of the resulting ether with a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The reaction conditions typically involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxy-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 4-Butoxy-3-methoxybenzaldehyde or 4-butoxy-3-methoxybenzoic acid.
Reduction: 4-Butoxy-3-methoxyphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Butoxy-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-butoxy-3-methoxyphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The butoxy and methoxy groups can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Substituent Electronic Effects: Methoxy groups act as electron donors, stabilizing the aromatic ring, whereas halogens (Br, F) introduce electronegativity, altering reactivity in electrophilic substitutions .
Impact of Substituent Position
The position of substituents significantly influences molecular interactions:
- Para vs. Meta Substitution: The para-butoxy group in this compound provides steric bulk, while the meta-methoxy group directs electrophilic attacks to the ortho position. Comparatively, (3-methoxy-4-methylphenyl)methanol exhibits reduced steric effects due to smaller methyl groups .
- Halogen vs.
Key Findings:
- Antioxidant Activity: Methoxy groups enhance radical stabilization, as seen in (4-methoxy-3-methylphenyl)methanol, whereas halogens (e.g., Br, F) or longer alkoxy chains may dilute this effect .
- Antimicrobial Potential: Fluorinated analogs like (4-butoxy-3-fluorophenyl)methanol show moderate activity, suggesting that electron-withdrawing groups may synergize with lipophilic chains .
Physicochemical Properties
- Solubility: The butoxy group reduces aqueous solubility compared to methoxy or hydroxy-substituted analogs. For example, (4-hydroxy-3-methoxyphenyl)methanol (C₈H₁₀O₃) is water-soluble (>10 mg/mL), whereas the target compound is likely soluble in organic solvents only .
- Thermal Stability: Alkoxy-substituted methanols generally decompose above 200°C, with butoxy derivatives showing higher stability than shorter-chain analogs .
Biological Activity
(4-butoxy-3-methoxyphenyl)methanol is an organic compound with the molecular formula C13H18O3 and a molecular weight of approximately 210.27 g/mol. Its structure features a phenolic ring substituted with a butoxy group at the para position and a methoxy group at the meta position, along with a hydroxymethyl group. This unique arrangement contributes to its potential biological activities, particularly in anticancer research.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Preliminary investigations suggest interactions with cellular pathways involved in apoptosis and cell cycle regulation , highlighting its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells could be attributed to its structural features, which allow it to interact effectively with biological targets.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines, suggesting its potential for therapeutic applications in oncology.
- Mechanism of Action : Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects, including its influence on apoptosis-related proteins and cell cycle checkpoints.
Structural Comparison
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Butoxy and methoxy substitutions | Potential anticancer activity |
| (3-Methoxyphenyl)methanol | Only methoxy substitution | Simpler structure, less reactivity |
| (4-butoxyphenyl)methanol | Only butoxy substitution | Different solubility |
| (4-butoxy-2-methylphenyl)methanol | Methyl instead of methoxy | Varies in biological activity |
This table highlights how the specific functional groups in this compound contribute to its biological activity, particularly its anticancer properties.
Synthesis Methods
Several methods can be employed to synthesize this compound, making it accessible for further research. The synthesis typically involves reactions that introduce the butoxy and methoxy groups onto the phenolic structure, followed by hydroxymethylation.
Pharmacological Profile
The pharmacological profile of this compound is still under investigation. However, initial studies suggest it may interact with key cellular pathways involved in cancer progression. Understanding these interactions is crucial for assessing its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
